7-Bromoquinoline-4-carboxylic acid (CAS 31009-04-8) is a highly versatile, bifunctional heterocyclic building block defined by a quinoline core bearing a carboxylic acid at the C4 position and a bromine atom at the C7 position. In pharmaceutical procurement and process chemistry, this specific substitution pattern is highly valued because it provides two orthogonal handles for late-stage functionalization. The C4 carboxylic acid readily undergoes standard amide bond formation (e.g., with amino acids or piperidines), while the C7 bromine serves as an activated electrophile for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig couplings) [1]. This dual reactivity makes it a mandatory precursor for synthesizing complex pharmacophores, most notably Fibroblast Activation Protein (FAP) inhibitors for oncology theranostics and Fatty Acid Synthase (FASN) inhibitors for metabolic diseases [2].
Generic substitution of 7-Bromoquinoline-4-carboxylic acid with its 7-chloro analog or the unsubstituted quinoline-4-carboxylic acid fails due to fundamental differences in cross-coupling reactivity and downstream pharmacophore requirements. The unsubstituted analog entirely lacks the C7 functional handle, making it impossible to synthesize the 7-substituted derivatives required for high-affinity binding to targets like Fibroblast Activation Protein (FAP)[1]. Meanwhile, substituting with 7-chloroquinoline-4-carboxylic acid introduces a significantly stronger carbon-halogen bond. This higher bond dissociation energy renders the chloro analog highly resistant to standard palladium-catalyzed C-N and C-C cross-couplings, forcing manufacturers to utilize harsher temperatures, extended reaction times, and highly specialized, expensive phosphine ligands (e.g., SPhos) to achieve conversions that the 7-bromo compound readily achieves under mild conditions.
In palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination), the halogen identity at the 7-position dictates process conditions. 7-Bromoquinoline-4-carboxylic acid successfully couples with anilines using standard BrettPhos palladacycles (0.1 eq) at moderate temperatures, achieving high conversion [1]. In contrast, substituting with 7-chloroquinoline-4-carboxylic acid increases the C-X bond dissociation energy (approx. 81 kcal/mol for C-Cl vs. 68 kcal/mol for C-Br), necessitating harsher conditions (>100°C), specialized bulky phosphine ligands, and higher catalyst loadings to achieve comparable yields.
| Evidence Dimension | C-X Bond Dissociation Energy & Coupling Conditions |
| Target Compound Data | 7-Bromoquinoline-4-carboxylic acid (~68 kcal/mol C-Br; mild BrettPhos conditions) |
| Comparator Or Baseline | 7-Chloroquinoline-4-carboxylic acid (~81 kcal/mol C-Cl; requires harsh conditions/SPhos) |
| Quantified Difference | ~13 kcal/mol lower bond energy enables lower temperature and standard catalyst usage |
| Conditions | Palladium-catalyzed Buchwald-Hartwig amination with anilines |
Procuring the 7-bromo derivative reduces expensive palladium/ligand catalyst costs and minimizes thermal degradation of sensitive intermediates during scale-up.
The construction of FAP and FASN inhibitors requires initial functionalization at the C4 position. 7-Bromoquinoline-4-carboxylic acid exhibits excellent reactivity in standard peptide coupling protocols. When reacted with tert-butyl glycinate hydrochloride using EDC/HOBt and DIPEA at 30°C, the compound achieves a 92% isolated yield of the corresponding amide. This high baseline efficiency confirms that the sterics and electronics of the 7-bromo substitution do not hinder the critical C4 amidation step.
| Evidence Dimension | Amidation Yield |
| Target Compound Data | 7-Bromoquinoline-4-carboxylic acid (92% yield) |
| Comparator Or Baseline | Baseline peptide coupling expectations (>80% threshold) |
| Quantified Difference | Exceeds standard high-yield thresholds for late-stage amidation |
| Conditions | EDC/HOBt, DIPEA, THF, 30°C, 15 hours |
High-yielding C4 amidation ensures minimal material loss in the first step of synthesizing complex N-(4-quinolinoyl)-Gly motifs.
7-Hydroxyquinoline-4-carboxylic acid is a highly sought-after scaffold for aminoacyl indazole immunomodulators and FAP inhibitors[1]. Direct hydroxylation of unsubstituted quinoline-4-carboxylic acid suffers from poor regioselectivity and low yields. Utilizing 7-Bromoquinoline-4-carboxylic acid as a starting material allows for precise, regioselective conversion to the 7-hydroxy derivative via methoxylation and subsequent hydrolysis, or via diazotization routes, ensuring 100% regiochemical fidelity at the 7-position [1].
| Evidence Dimension | Regiochemical Purity of Hydroxylated Product |
| Target Compound Data | 7-Bromoquinoline-4-carboxylic acid (100% regioselective conversion at C7) |
| Comparator Or Baseline | Direct electrophilic hydroxylation of unsubstituted quinoline (mixed isomers, <50% target yield) |
| Quantified Difference | Eliminates positional isomer impurities, doubling effective yield of the 7-hydroxy target |
| Conditions | Multi-step conversion to hydroxyl via methoxy or diazonium intermediates |
Using the 7-bromo precursor guarantees regiochemical purity, which is mandatory for GMP manufacturing of targeted immunomodulators.
7-Bromoquinoline-4-carboxylic acid is the premier building block for developing Fibroblast Activation Protein (FAP) inhibitors. The C4 carboxylic acid is utilized for peptide coupling to Gly-Pro motifs, while the highly reactive C7 bromine allows for late-stage Buchwald-Hartwig or Suzuki couplings to attach chelators, fluorophores, or radioligand complexes [1].
In the synthesis of Fatty Acid Synthase (FASN) inhibitors, this compound serves as a critical bifunctional scaffold. The 7-bromo position enables efficient Suzuki-Miyaura coupling to install essential biaryl or spirocyclic motifs, which are required for modulating the de novo lipogenesis pathway in non-alcoholic steatohepatitis (NASH) models [2].
For industrial scale-up of aminoacyl indazole immunomodulators, 7-Bromoquinoline-4-carboxylic acid acts as a mandatory regiochemically pure precursor. It undergoes controlled conversion to 7-hydroxyquinoline-4-carboxylic acid, avoiding the costly and low-yielding isomeric mixtures associated with direct electrophilic aromatic hydroxylation [3].